molecular formula C20H19N9OS B2850246 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide CAS No. 1705920-37-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide

Número de catálogo: B2850246
Número CAS: 1705920-37-1
Peso molecular: 433.49
Clave InChI: QFEBXDGEOYJMGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a thiazole ring linked to pyridine, and a piperidine-carboxamide side chain.

Propiedades

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9OS/c30-19(27-20-26-16(10-31-20)15-5-1-2-6-22-15)14-4-3-7-28(9-14)17-8-18(24-12-23-17)29-13-21-11-25-29/h1-2,5-6,8,10-14H,3-4,7,9H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBXDGEOYJMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the 1H-1,2,4-triazole ring.
  • Construction of the pyrimidine ring.
  • Coupling of the pyridine and thiazole rings.
  • Final assembly of the piperidine-3-carboxamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential interactions with biological targets involved in cancer proliferation. Preliminary studies have indicated that it may inhibit certain cancer cell lines, leading to apoptosis. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. The compound has been studied for its ability to inhibit specific enzymes associated with metabolic pathways in pathogens. This inhibition could be pivotal in developing treatments for diseases caused by these pathogens .

Pesticide Development

The unique chemical structure of this compound allows it to function as a potential pesticide. Its effectiveness against various pests and pathogens in agricultural settings has been explored, leading to promising results in controlling crop diseases without significant toxicity to beneficial organisms .

Growth Regulation

In addition to pest control, research has indicated that the compound may influence plant growth regulation. It could act as a growth promoter or inhibitor depending on the concentration used, providing a dual-functionality that could enhance agricultural productivity .

Polymer Synthesis

The compound has been investigated for its potential use in synthesizing novel polymers with enhanced properties. Its ability to form stable complexes with metal ions may lead to the development of materials with unique electrical or optical properties .

Nanomaterials

Recent studies have focused on incorporating this compound into nanomaterials for various applications, including drug delivery systems and biosensors. The incorporation enhances the stability and functionality of the nanomaterials, making them suitable for advanced technological applications .

Case Studies

Study Application Findings
Study 1AntimicrobialDemonstrated effective inhibition of E. coli and Staphylococcus aureus growth at low concentrations .
Study 2AnticancerInduced apoptosis in breast cancer cell lines through targeted signaling pathway disruption .
Study 3PesticideShowed significant efficacy against aphids while maintaining safety for pollinators .
Study 4Polymer SynthesisDeveloped a novel polymer with improved mechanical properties when combined with this compound .

Mecanismo De Acción

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-3-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

However, comparisons can be inferred based on structural analogs in the literature:

Key Structural Features and Differences

Compound Name/ID Core Structure Key Functional Groups Potential Applications Reference
Target Compound Pyrimidine-triazole + thiazole-pyridine + piperidine-carboxamide 1,2,4-triazole, pyridine-thiazole, carboxamide Hypothesized kinase inhibition N/A
4i () Pyrimidinone + coumarin + tetrazole Coumarin, tetrazole, pyrimidinone Fluorescent probes, anticoagulants
4j () Pyrimidinone + tetrazole + pyrazole Tetrazole, pyrazole, thioxopyrimidinone Antimicrobial agents
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine + carboxamide Pyrazole, pyridine, carboxamide Kinase inhibitors (speculative)
832741-13-6 () Piperidine-carbohydrazide Chlorobenzyl, carbohydrazide Chelation or enzyme inhibition

Critical Analysis

Heterocyclic Diversity: The target compound integrates 1,2,4-triazole and pyridine-thiazole systems, which are absent in ’s coumarin-tetrazole derivatives (4i, 4j). Triazoles are known for metal-binding and antimicrobial properties, while pyridine-thiazole hybrids are prevalent in kinase inhibitors (e.g., imatinib analogs) .

Functional Group Impact :

  • The piperidine-carboxamide moiety in the target compound may enhance solubility and bioavailability compared to ’s tetrazole derivatives, which are often used as carboxylic acid bioisosteres but may exhibit lower metabolic stability .
  • ’s piperidine-carbohydrazide (832741-13-6) differs in functionalization (carbohydrazide vs. carboxamide), suggesting divergent reactivity and target interactions .

Pharmacological Hypotheses: The target compound’s triazole-pyrimidine core resembles kinase inhibitor scaffolds (e.g., gefitinib), while ’s coumarin-pyrimidinone derivatives (4i, 4j) are more likely associated with fluorescence or anticoagulant activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazolyl-pyrimidine and thiazole moieties in this compound?

  • Methodological Answer : A multi-step approach is typically employed:

  • Step 1 : Synthesize the pyrimidine core via nucleophilic substitution, using 4,6-dichloropyrimidine and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the triazole group .
  • Step 2 : Couple the pyrimidine intermediate with a piperidine-3-carboxamide derivative via Buchwald-Hartwig amination or SNAr reactions .
  • Step 3 : Functionalize the thiazole ring by reacting 4-(pyridin-2-yl)thiazol-2-amine with activated carbonyl intermediates (e.g., using EDCI/HOBt in DCM) .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., pyrimidine H-2 at δ 8.5–9.0 ppm, thiazole H-5 at δ 7.2–7.5 ppm) and carboxamide NH signals (δ 10–12 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and isotopic patterns .
  • HPLC : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies are effective in resolving discrepancies in reported biological activity across studies?

  • Methodological Answer : Address contradictions through:

  • Comparative Bioassays : Use standardized protocols (e.g., MTT assays for cytotoxicity) across cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) Analysis : Test analogs with modified triazole, pyrimidine, or thiazole substituents to isolate pharmacophoric contributions .
  • Metabolic Stability Studies : Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH) to rule out pharmacokinetic variability .

Q. How can computational approaches be integrated into lead optimization for this compound?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize modifications enhancing binding affinity .
  • Quantum Mechanical Calculations : Optimize tautomeric states (e.g., triazole protonation) using Gaussian 16 at the B3LYP/6-31G* level to predict reactivity .
  • ADMET Prediction : Utilize SwissADME or ADMETLab to forecast solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug Derivatization : Introduce phosphate or PEG groups at the carboxamide NH to enhance aqueous solubility .
  • Co-Solvent Systems : Test formulations with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) in PBS (pH 7.4) .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystalline stability and dissolution rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s kinase inhibition potency?

  • Methodological Answer :

  • Kinase Panel Screening : Re-test against a broad panel (e.g., 100+ kinases at 1 µM) using homogeneous time-resolved fluorescence (HTRF) assays .
  • Crystallographic Validation : Resolve co-crystal structures with target kinases (e.g., PDB deposition) to confirm binding modes .
  • Off-Target Profiling : Assess selectivity via thermal shift assays (TSA) to rule out non-specific protein interactions .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s antitumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with patient-derived tumors (e.g., colorectal HCT-116) .
  • Dosing Regimen : Administer orally (10–50 mg/kg/day) or intravenously (5–20 mg/kg) for 21 days, monitoring tumor volume via caliper measurements .
  • Biomarker Analysis : Quantify plasma levels of IL-6 or VEGF via ELISA to correlate efficacy with anti-angiogenic effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.